1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene
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Overview
Description
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, where a bromine atom is substituted at the para position and an ethyl group is attached to the benzene ring, which is further substituted with a 2-methylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene.
Attachment of the 2-Methylbutoxy Group: The final step involves the substitution of the ethyl group with the 2-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols .
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions or sulfonyl chlorides .
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alcohols .
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Electrophilic Aromatic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid for sulfonation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Phenols, amines, or thiophenols.
Electrophilic Aromatic Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Scientific Research Applications
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom activates the benzene ring towards electrophilic attack, facilitating further substitution reactions .
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with different functional groups .
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products with different chemical properties .
Comparison with Similar Compounds
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene can be compared with other similar compounds:
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.
1-Bromo-4-ethylbenzene: Similar to this compound but lacks the 2-methylbutoxy group, resulting in different chemical properties and reactivity .
1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of the 2-methylbutoxy group, leading to different applications and reactivity .
Properties
CAS No. |
918441-53-9 |
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Molecular Formula |
C13H19BrO |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-bromo-4-[2-[(2S)-2-methylbutoxy]ethyl]benzene |
InChI |
InChI=1S/C13H19BrO/c1-3-11(2)10-15-9-8-12-4-6-13(14)7-5-12/h4-7,11H,3,8-10H2,1-2H3/t11-/m0/s1 |
InChI Key |
CYKHAQBEQLXMLB-NSHDSACASA-N |
Isomeric SMILES |
CC[C@H](C)COCCC1=CC=C(C=C1)Br |
Canonical SMILES |
CCC(C)COCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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